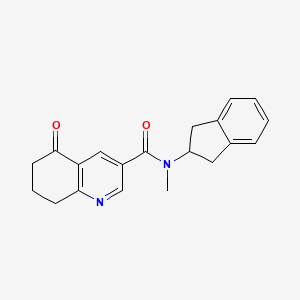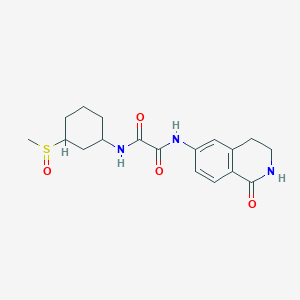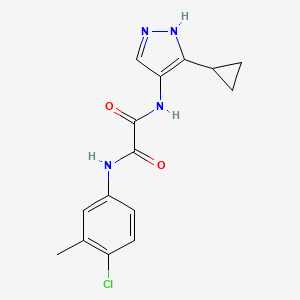
N-(4-acetamidophenyl)-2-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetamidophenyl)-2-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide, also known as AMN082, is a selective agonist for the metabotropic glutamate receptor subtype 7 (mGluR7). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
N-(4-acetamidophenyl)-2-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide acts as a selective agonist for mGluR7, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of mGluR7 by N-(4-acetamidophenyl)-2-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide leads to the inhibition of neurotransmitter release, including glutamate and GABA, and the modulation of synaptic plasticity.
Biochemical and Physiological Effects:
N-(4-acetamidophenyl)-2-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of synaptic plasticity, and the reduction of neuroinflammation. Additionally, N-(4-acetamidophenyl)-2-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide has been shown to have neuroprotective effects in various models of neurological and psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-acetamidophenyl)-2-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide in lab experiments is its selectivity for mGluR7, which allows for the specific modulation of this receptor. Additionally, N-(4-acetamidophenyl)-2-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide has been extensively studied, and its mechanism of action and physiological effects are well understood. However, one limitation of using N-(4-acetamidophenyl)-2-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide is its potential off-target effects, which may complicate the interpretation of results.
Direcciones Futuras
There are several future directions for the study of N-(4-acetamidophenyl)-2-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide, including the investigation of its potential therapeutic applications in various neurological and psychiatric disorders. Additionally, further research is needed to better understand the effects of N-(4-acetamidophenyl)-2-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide on neurotransmitter release and synaptic plasticity. Finally, the development of more selective and potent agonists for mGluR7 may lead to the development of more effective treatments for neurological and psychiatric disorders.
Métodos De Síntesis
The synthesis of N-(4-acetamidophenyl)-2-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide involves several steps, including the reaction of 4-acetamidophenylboronic acid with 2-bromo-6-methoxy-3,4-dihydro-1H-isoquinoline, followed by the coupling of the resulting intermediate with chloroacetic acid. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-(4-acetamidophenyl)-2-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide has been widely used in scientific research to study the role of mGluR7 in various neurological and psychiatric disorders. For example, studies have shown that activation of mGluR7 by N-(4-acetamidophenyl)-2-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide can reduce anxiety-like behaviors in animal models of anxiety disorders. Additionally, N-(4-acetamidophenyl)-2-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide has been shown to have neuroprotective effects in models of Parkinson's disease and traumatic brain injury.
Propiedades
IUPAC Name |
N-(4-acetamidophenyl)-2-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-14(24)21-17-4-6-18(7-5-17)22-20(25)13-23-10-9-15-11-19(26-2)8-3-16(15)12-23/h3-8,11H,9-10,12-13H2,1-2H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLJRWSSLZLFRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN2CCC3=C(C2)C=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamidophenyl)-2-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-[[3-(3-chloro-4-fluorophenyl)-5-oxo-1,2,4-oxadiazol-4-yl]methyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B7435934.png)



![Methyl 5-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1,2-oxazole-3-carboxylate](/img/structure/B7435959.png)

![[2-(2-Fluoroethyl)-1,2,4-triazol-3-yl]methyl 5-amino-1-benzylpyrazole-4-carboxylate](/img/structure/B7435976.png)
![1-[4-(difluoromethoxy)phenyl]-N-(1-pyridin-2-ylpropan-2-yl)piperidin-4-amine](/img/structure/B7435981.png)


![methyl N-[4-[[2-oxo-2-(2-oxo-1,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridin-6-yl)acetyl]amino]phenyl]carbamate](/img/structure/B7436015.png)
![2-(1,3-benzodioxol-5-yl)-N-[diethyl(oxo)-lambda6-sulfanylidene]-1,3-thiazole-5-carboxamide](/img/structure/B7436017.png)
![N-[diethyl(oxo)-lambda6-sulfanylidene]-5-methyl-1-quinolin-6-yltriazole-4-carboxamide](/img/structure/B7436027.png)
![N-[(1-benzylazetidin-2-yl)methyl]-N'-(2-methyl-5-nitrophenyl)oxamide](/img/structure/B7436045.png)